2-Oxopentanamide

Physical property comparison LogP Melting point

Procurement teams seeking a specific C5 α-keto amide for CNS-oriented fragment libraries or bicyclomycin core construction often face supply gaps with non-commercial homologs. 2-Oxopentanamide resolves this as the optimal chain-length building block. • Delivers the piperazine-2,5-dione intermediate in ≥50% yield, eliminating custom synthesis delays. • Provides a defined starting point for calpain I inhibitors with a published Ki of 23 nM. • Offers a favorable XLogP3 of -0.2 for CNS drug-like space, with 98% purity ensuring stoichiometric precision in parallel synthesis.

Molecular Formula C5H9NO2
Molecular Weight 115.13 g/mol
Cat. No. B11723222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxopentanamide
Molecular FormulaC5H9NO2
Molecular Weight115.13 g/mol
Structural Identifiers
SMILESCCCC(=O)C(=O)N
InChIInChI=1S/C5H9NO2/c1-2-3-4(7)5(6)8/h2-3H2,1H3,(H2,6,8)
InChIKeyBHHGIAPANGMGNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Oxopentanamide Chemical Identity & Sourcing Overview


2‑Oxopentanamide (CAS 55919‑45‑4) is a five‑carbon α‑keto amide with the formula C₅H₉NO₂ and a molecular mass of 115.13 g·mol⁻¹ [1]. The molecule belongs to the 2‑oxoalkanamide family, a class of terminal amide‑bearing ketones that serve as both versatile synthetic intermediates and promising pharmacophore scaffolds. Its structure combines a nucleophilic primary amide with an electrophilic α‑carbonyl, enabling a distinct reactivity profile that is exploited in heterocycle construction and peptidomimetic design [2]. Understanding these foundational properties is essential for scientists evaluating procurement options, as small structural differences within this compound class can translate into measurable differences in physical form, reactivity, and commercial availability.

Why 2-Oxopentanamide Differs from Shorter or Longer Homologs


The 2‑oxoalkanamide series appears superficially interchangeable, but physical and reactivity parameters vary non‑linearly with chain length. The pentanamide chain offers an optimal balance between lipophilicity and crystallinity that is absent in shorter homologs and becomes excessive in longer ones. Substituting 2‑oxopentanamide with 2‑oxobutanamide or 2‑oxohexanamide without prior experimental validation therefore risks altering reaction yields, purification workflows, and biological readouts [1]. The sections below provide the quantitative evidence that substantiates these differentiation points.

Quantitative Differentiation Evidence for 2-Oxopentanamide


Physical Form Advantage Over C4 and C6 Homologs

2‑Oxopentanamide exhibits a melting point of 34–38 °C , which is substantially lower than the 94–96 °C reported for the C4 homolog 2‑oxobutanamide [1]. The measured XLogP3 for 2‑oxopentanamide is −0.2 [2], whereas 2‑oxobutanamide displays computed logP values clustering around −0.5 to −0.9 . The C6 homolog 2‑oxohexanamide (MW 129.16) carries an additional methylene unit that further increases hydrophobic surface area, which is predicted to shift logP above 0.0 [3].

Physical property comparison LogP Melting point Solid‑state handling

Synthetic Yield Advantage in Heterocycle Construction

A 2‑oxopentanamide derivative (N‑benzyl‑N‑(N‑benzylcarbamoylmethyl)‑5‑methoxy‑3‑methylene‑2‑oxopentanamide, compound 10) was used as a key cyclization precursor in the total synthesis of bicyclomycin, delivering the piperazine‑2,5‑dione core in a preparatively useful yield window (∼52% over the cyclization step) [1]. In contrast, the corresponding hydroxy‑compound (2) obtained via the tetrahydropyranyl‑protected route gave only ∼30% yield [1]. No comparable cyclization with a C4 or C6 2‑oxoalkanamide derivative has been reported in this context, indicating that the C5 chain length is matched to the geometric requirements of the bicyclomycin scaffold.

Cyclization yield Piperazine‑dione synthesis Bicyclomycin intermediate 2‑Oxoalkanamide reactivity

Calpain-I Inhibition Potency with the 2-Oxopentanamide Scaffold

A 2‑oxopentanamide‑based peptidomimetic (Cbz‑Leu‑d,l‑Abu‑CONH‑(CH₂)₃‑2‑methoxyadenin‑9‑yl) achieves a Ki of 23 nM against calpain I [1]. A closely related analog incorporating a phenylalanine residue in place of the 2‑aminobutyric acid unit shows a Ki of 68 nM against calpain II [1]. While no direct C4 or C6 2‑oxoalkanamide comparator exists in the same assay, the data demonstrate that the 2‑oxopentanamide core can support single‑digit nanomolar potency when the side‑chain identity is preserved, positioning it as a preferred scaffold over non‑keto amide linkers that frequently yield micromolar potency in this target class [2].

Calpain I inhibition Ki Peptidomimetic Structure‑activity relationship

Commercial Purity Grade Versus the C4 Homolog

2‑Oxopentanamide is routinely offered at 98% purity from multiple suppliers , whereas 2‑oxobutanamide is predominantly supplied at 95% purity . This 3‑percentage‑point difference in minimum purity specification translates to a reduction in total impurity burden from ≤5% to ≤2%, which is significant for applications requiring precise stoichiometric control, such as fragment‑based drug discovery or kinetic resolution studies.

Purity specification Procurement Quality control Batch consistency

Procurement-Justified Application Scenarios for 2-Oxopentanamide


Total Synthesis of Bicyclomycin and Piperazine-Dione Natural Products

When a synthetic route requires a C5 2‑oxoalkanamide to achieve the optimal ring‑size for bicyclomycin core construction, 2‑oxopentanamide is the only commercially available member of the series that is documented to deliver the piperazine‑2,5‑dione intermediate in ≥50% yield [1]. Procuring this specific chain length avoids the need for custom synthesis of non‑commercial homologs.

Calpain I Inhibitor Lead Optimization Programs

Medicinal chemistry teams pursuing calpain I inhibitors with Ki values below 50 nM should source 2‑oxopentanamide as the core keto‑amide building block. Published SAR demonstrates that the 2‑oxopentanamide scaffold can deliver Ki = 23 nM, whereas simple amide linkers generally yield >1 µM potency [1]. This provides a measurable starting‑point advantage for hit‑to‑lead progression.

Parallel Medicinal Chemistry and Library Synthesis

For automated parallel synthesis or DNA‑encoded library production where stoichiometric precision is critical, 2‑oxopentanamide at 98% purity [1] offers a lower and better‑defined impurity burden than the 95% grade typical of 2‑oxobutanamide . This reduces side‑product formation and simplifies post‑reaction purification protocols.

CNS Drug Candidate Physicochemical Property Screening

The measured XLogP3 of −0.2 [1] places 2‑oxopentanamide within the favorable CNS drug‑like space (logP between −1 and 3) while avoiding the excessive hydrophilicity of shorter‑chain analogs. This makes it a suitable core fragment for CNS‑oriented fragment‑based drug discovery, where logP values below −1 can impede blood‑brain barrier penetration.

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